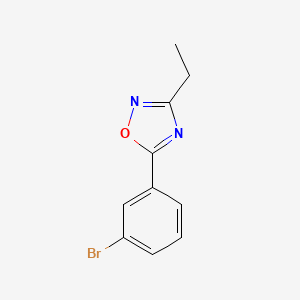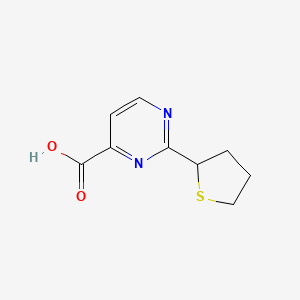
4-Bromo-2-fluoro-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by nitration. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid or other nitrating agents under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-nitropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the bromine or nitro groups.
Reduction: The primary product is 4-Bromo-2-fluoro-6-aminopyridine.
Oxidation: The major product is the corresponding N-oxide.
Scientific Research Applications
4-Bromo-2-fluoro-6-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups like nitro and fluorine can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-2-fluoropyridine
- 4-Bromo-2-fluoropyridine
Comparison: 4-Bromo-2-fluoro-6-nitropyridine is unique due to the presence of both bromine and nitro groups, which significantly influence its reactivity and applications. Compared to other fluoropyridines, the nitro group in this compound imparts additional electron-withdrawing effects, making it more reactive in certain chemical transformations .
Properties
Molecular Formula |
C5H2BrFN2O2 |
|---|---|
Molecular Weight |
220.98 g/mol |
IUPAC Name |
4-bromo-2-fluoro-6-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H |
InChI Key |
AFVCHNACDIPFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)





![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)




